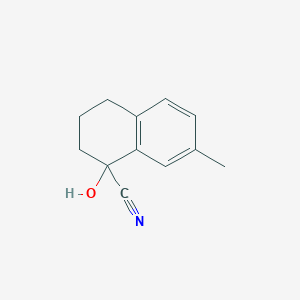
1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is a complex organic compound with a unique structure that includes a hydroxyl group, a methyl group, and a carbonitrile group attached to a tetrahydronaphthalene backbone
Métodos De Preparación
The synthesis of 1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene. This intermediate can then undergo further functionalization to introduce the hydroxyl, methyl, and carbonitrile groups under specific reaction conditions. Industrial production methods may involve catalytic hydrogenation and subsequent functional group transformations using reagents such as hydrogen cyanide and methylating agents .
Análisis De Reacciones Químicas
1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can participate in electrophilic substitution reactions, especially in the presence of strong electrophiles. Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. .
Aplicaciones Científicas De Investigación
1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The hydroxyl and carbonitrile groups play crucial roles in these interactions, potentially leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar compounds to 1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile include:
1,2,3,4-Tetrahydronaphthalene: Lacks the functional groups present in the target compound, making it less reactive.
1-Hydroxy-1,2,3,4-tetrahydronaphthalene: Similar but lacks the methyl and carbonitrile groups.
7-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl and carbonitrile groups. The presence of hydroxyl, methyl, and carbonitrile groups in this compound makes it unique and more versatile in chemical reactions and applications
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1-hydroxy-7-methyl-3,4-dihydro-2H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-9-4-5-10-3-2-6-12(14,8-13)11(10)7-9/h4-5,7,14H,2-3,6H2,1H3 |
Clave InChI |
GGJXCRFARPBLKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCCC2(C#N)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



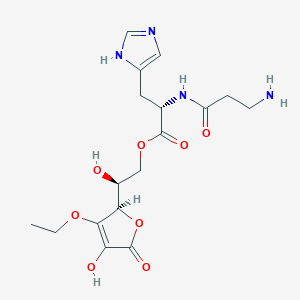
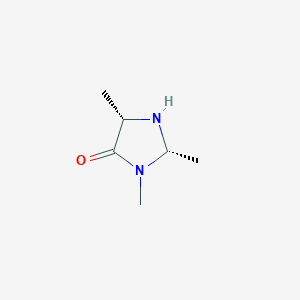
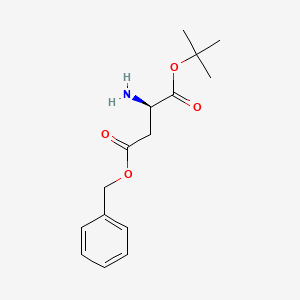

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)



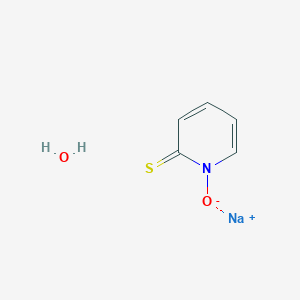
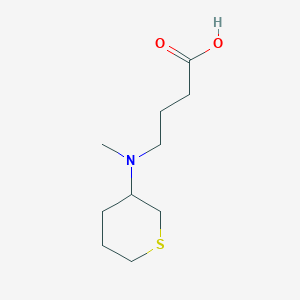

![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)

